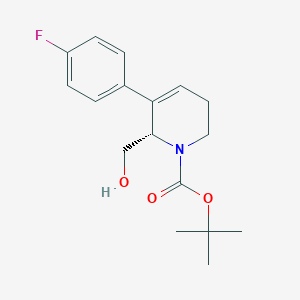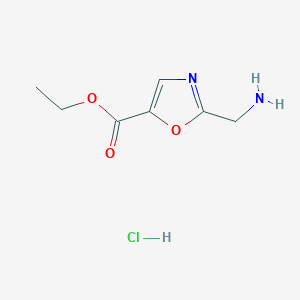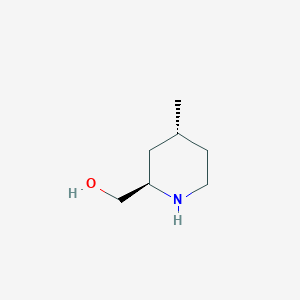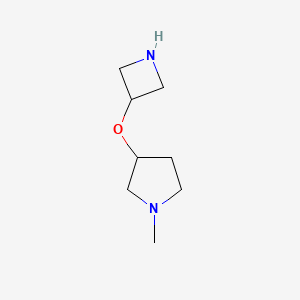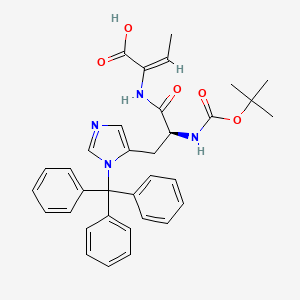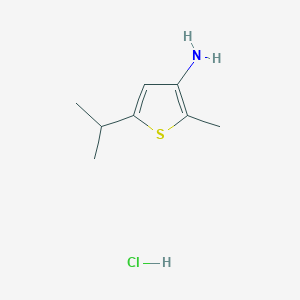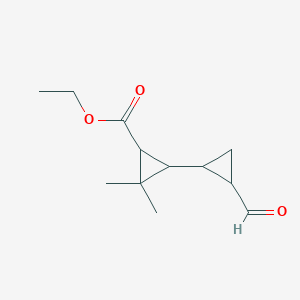
Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound characterized by its unique cyclopropyl and formyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by formylation. One common method starts with the trans aldehyde N-(2-(2-formylcyclopropyl)ethyl)-1H-indole-2-carboxamide, which is synthesized selectively with trans stereochemistry . Standard reductive amination conditions are then applied to obtain the desired compound in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.
化学反应分析
Types of Reactions
Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The cyclopropyl ring can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the desired substitution, but may involve strong acids or bases.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary based on the substituent introduced.
科学研究应用
Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of bitopic ligands as selective agonists for dopamine receptors.
Organic Synthesis: The compound serves as a building block for more complex molecules, particularly those with cyclopropyl groups.
Biological Studies: Its derivatives are studied for their potential biological activities, including receptor binding and metabolic stability.
作用机制
The mechanism of action for Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate largely depends on its application. In medicinal chemistry, for instance, it may act as a ligand that binds to specific receptors, modulating their activity. The cyclopropyl and formyl groups play crucial roles in its binding affinity and selectivity .
相似化合物的比较
Similar Compounds
N-(2-(2-formylcyclopropyl)ethyl)-1H-indole-2-carboxamide: A precursor in the synthesis of the target compound.
tert-Butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate: Another compound with a similar cyclopropyl and formyl structure.
Uniqueness
Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for selective interactions with biological targets, making it valuable in drug design and other applications .
属性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-4-15-11(14)10-9(12(10,2)3)8-5-7(8)6-13/h6-10H,4-5H2,1-3H3 |
InChI 键 |
NXQBYGVGGCSLNA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(C1(C)C)C2CC2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


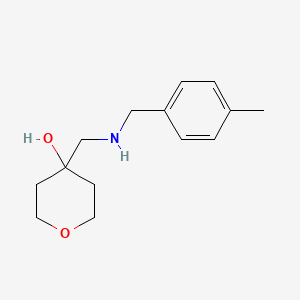
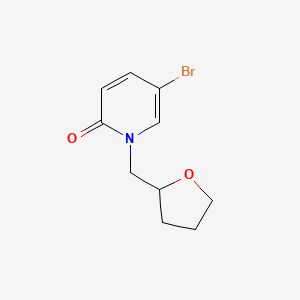

![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)
